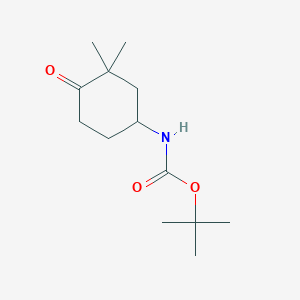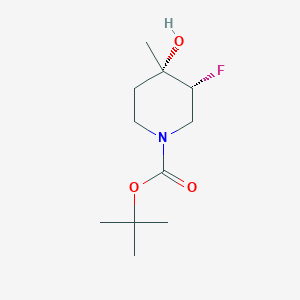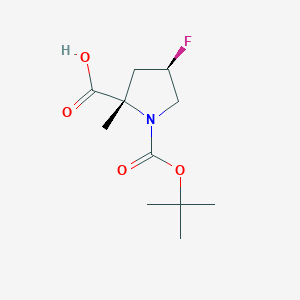![molecular formula C9H8 B8242078 1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)
1,3-Diethynylbicyclo[1.1.1]pentane
Overview
Description
1,3-Diethynylbicyclo[1.1.1]pentane is a unique organic compound characterized by its rigid, rod-like structure. This compound is particularly valuable as a molecular building block for the synthesis of extended, rigid molecules. Its straightforward linear geometry allows it to be used as a nonconjugated alternative to more frequently used pi-conjugated, rod-like building blocks .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethynylbicyclo[1.1.1]pentane can be synthesized through various methods. One common approach involves the reaction of 1,3-dibromobicyclo[1.1.1]pentane with lithium acetylides. This reaction typically requires the use of electrophiles such as trimethylsilyl chloride (TMSCl), carbon dioxide (CO2), and diphenylphosphine chloride (Ph2PCl) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, a general scalable reaction between alkyl iodides and propellane has been developed, which provides bicyclo[1.1.1]pentane iodides in milligram, gram, and even kilogram quantities. This reaction is performed in flow and requires only light, with no need for catalysts, initiators, or additives .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethynylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions
Electrophiles: TMSCl, CO2, Ph2PCl
Cross-Coupling Reagents: Aryl or heteroaryl iodides or bromides
Umpolung Reagents: Dibromo and diiodo derivatives, tert-C-cuprates
Major Products
The major products formed from these reactions include extended, rigid rod-like molecules, molecular rotors, and artificial molecular-size machines .
Scientific Research Applications
1,3-Diethynylbicyclo[1.1.1]pentane has a wide range of scientific research applications:
Chemistry: Used as a molecular building block for the synthesis of extended, rigid molecules.
Mechanism of Action
The mechanism of action of 1,3-Diethynylbicyclo[1.1.1]pentane involves its ability to act as a molecular building block. Its rigid, rod-like structure allows it to be incorporated into larger molecular frameworks, thereby imparting unique properties to the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the larger molecular structure into which it is incorporated .
Comparison with Similar Compounds
1,3-Diethynylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Cubanes: Another class of rigid, three-dimensional molecular structures.
Higher Bicycloalkanes: Compounds with similar rigid, rod-like structures.
The uniqueness of this compound lies in its straightforward linear geometry and its ability to be used as a nonconjugated alternative to more frequently used pi-conjugated, rod-like building blocks .
Properties
IUPAC Name |
1,3-diethynylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-8-5-9(4-2,6-8)7-8/h1-2H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCUVAEIOKYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine](/img/structure/B8242017.png)
![4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8242020.png)


![tert-butyl (1R,3s,5S)-3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242054.png)
![Tert-butyl 3-(2-hydroxyethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242055.png)

![tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate](/img/structure/B8242074.png)


![(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8242096.png)
![methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8242099.png)
